3-(2-Methyl-allyloxy)-benzaldehyde
Overview
Description
3-(2-Methyl-allyloxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 2-methyl-allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-allyloxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methyl-allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-allyloxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allylic position is susceptible to attack by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(2-Methyl-allyloxy)-benzoic acid.
Reduction: 3-(2-Methyl-allyloxy)-benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-(2-Methyl-allyloxy)-benzyl thiol or 3-(2-Methyl-allyloxy)-benzyl amine.
Scientific Research Applications
3-(2-Methyl-allyloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-allyloxy)-benzaldehyde depends on its specific application. For instance, in antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-allyloxy)-benzoic acid: An oxidation product of 3-(2-Methyl-allyloxy)-benzaldehyde.
3-(2-Methyl-allyloxy)-benzyl alcohol: A reduction product of this compound.
3-(2-Methyl-allyloxy)-benzyl thiol: A substitution product involving a thiol nucleophile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its allyloxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEUNLNJRSTCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424600 | |
Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-95-8 | |
Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.